4-Phosphonobutyric acid
Overview
Description
4-Phosphonobutyric acid is a non-proteinogenic amino acid characterized by the presence of a phosphonic acid group attached to a butyric acid backbone. This compound is known for its role as a selective agonist for group III metabotropic glutamate receptors, which are involved in various neurological processes .
Mechanism of Action
Target of Action
4-Phosphonobutyric acid, a phosphono analogue of glutamate, is known to act as an antagonist of the NMDA receptor, a type of ionotropic glutamate receptor . It also acts as an agonist for a quisqualate-sensitized AP6 site in hippocampus .
Mode of Action
The interaction of this compound with its targets involves binding to the NMDA receptor and inhibiting its function . This results in the suppression of excitatory responses in neurons . Additionally, this compound acts as an agonist at the quisqualate-sensitized AP6 site in hippocampal CA1 pyramidal neurons .
Biochemical Pathways
The action of this compound affects the glutamatergic system, specifically the NMDA receptor-mediated pathway . The downstream effects include the inhibition of AMPA receptor-stimulated influx in cultured cerebellar granule cells .
Pharmacokinetics
It is known that this compound is a crystalline solid that can dissolve in water , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of excitatory responses in neurons . This is achieved through its antagonistic action on the NMDA receptor and its agonistic action on the quisqualate-sensitized AP6 site .
Action Environment
It is also soluble in alkaline solutions , which may influence its action in different physiological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phosphonobutyric acid typically involves the reaction of butyric acid derivatives with phosphorous compounds. One common method includes the use of a (S)-Segphos/Cu(OAc)2 H2O catalyst system in the presence of polymethylhydrosiloxane and tert-butanol, which yields high enantioselectivities .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis often involves solid-phase peptide synthesis techniques, where the phosphonic acid group is masked as its bis-pivaloyloxymethyl esters to facilitate incorporation into peptides .
Chemical Reactions Analysis
Types of Reactions: 4-Phosphonobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like polymethylhydrosiloxane.
Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Polymethylhydrosiloxane and tert-butanol are frequently used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted butyric acids .
Scientific Research Applications
4-Phosphonobutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-2-Amino-4-phosphonobutyric acid: Another potent agonist for group III metabotropic glutamate receptors.
Glufosinate (Phosphinothricin): A natural amino acid with herbicidal properties.
Fosfomycin: An antibiotic with a phosphonic acid moiety.
Uniqueness: 4-Phosphonobutyric acid is unique due to its selective agonistic action on group III metabotropic glutamate receptors, which distinguishes it from other phosphonic acid-containing compounds that may have different biological targets and applications .
Properties
IUPAC Name |
4-phosphonobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFPODVSLYSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378723 | |
Record name | 4-phosphonobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-43-2 | |
Record name | 4-phosphonobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phosphonobutyric Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 4-Phosphonobutyric acid (L-AP4)?
A1: L-AP4 is a potent and selective agonist for Group III metabotropic glutamate receptors (mGluRs). [, , ] These receptors are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.
Q2: What are the downstream effects of L-AP4 binding to mGluRs?
A2: L-AP4 binding to mGluRs, particularly group III subtypes like mGluR4, mGluR7, and mGlu8, primarily leads to the inhibition of adenylate cyclase activity. [, ] This inhibition reduces intracellular cyclic AMP (cAMP) levels, affecting various downstream signaling pathways involved in neuronal function and plasticity. []
Q3: How does L-AP4 compare to glutamate, the endogenous ligand for mGluRs?
A4: Glutamate exhibits low efficacy and potency in activating mGluR7 compared to L-AP4. [] Studies suggest distinct maximal potentiation levels for certain positive allosteric modulators (PAMs) when used with L-AP4 versus glutamate at mGluR7. []
Q4: How does L-AP4 affect ON and OFF pathways in the retina?
A5: L-AP4 blocks the light responses of ON bipolar cells in the retina by mimicking the endogenous photoreceptor transmitter, glutamate. [, , ] This selective inhibition of the ON pathway has been instrumental in studying retinal circuitry and information processing. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C4H9O5P, and its molecular weight is 184.09 g/mol.
Q6: Is there spectroscopic data available for this compound?
A7: Yes, spectroscopic data is available. 31P NMR, 1H NMR, and 13C NMR data are commonly used to characterize this compound and its derivatives. [] Additionally, studies have used techniques like ORD spectroscopy to determine the absolute configuration of chiral carbon atoms in synthesized analogues. []
Q7: How does the structure of L-AP4 contribute to its activity at group III mGluRs?
A8: Structural studies of the mGlu8 amino-terminal domain complexed with L-AP4 reveal that both the electronic and steric characteristics of the distal phosphate group are crucial for its potency and selectivity for group III mGluRs. []
Q8: What is the impact of N-methyl substitution on the activity of L-AP4?
A9: N-methyl substitution in L-AP4, resulting in N-methyl AP4, does not significantly alter its behavioral effects in rats compared to the parent compound. [] This suggests that the N-methyl group doesn't significantly hinder its interaction with the target receptor.
Q9: Are there other structural modifications of L-AP4 that impact its activity?
A10: Research on phosphono dipeptides based on 4-amino-4-phosphonobutyric acid, a structural analogue of L-AP4, reveals that the N-terminal amino acid significantly influences antibacterial activity. [] For instance, dipeptides with N-terminal alanine, leucine, isoleucine, phenylalanine, or lysine showed activity against Escherichia coli. []
Q10: How does the administration route of L-AP4 influence its effects?
A10: While icv administration of L-AP4 has been shown to produce behavioral effects in rats, its effects following systemic administration may differ due to factors like blood-brain barrier permeability and metabolism.
Q11: Are there any differences in the in vivo effects of L-AP4 and N-methyl AP4?
A13: N-methyl AP4, like its parent compound L-AP4, exhibits similar effects on apomorphine stereotypy, haloperidol catalepsy, and learning and memory in rats following icv administration. [] This suggests that N-methyl substitution doesn't significantly alter its pharmacological profile in vivo.
Q12: What in vitro assays are commonly used to study L-AP4 activity?
A14: Researchers frequently employ cell-based assays, such as measuring forskolin-stimulated cAMP formation in cells expressing specific mGluR subtypes, to assess the agonist or antagonist activity of L-AP4 and related compounds. [, ]
Q13: Are there established animal models for investigating L-AP4's therapeutic potential?
A15: Researchers utilize rodent models of Parkinson's disease, induced by 6-hydroxydopamine lesions, to investigate the neuroprotective effects of L-AP4 and other mGluR modulators. [] These models allow for assessing the compound's ability to prevent or slow down dopaminergic neuron loss.
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